

An In-depth Technical Guide to 2-Hydroxyquinoline (CAS No. 59-31-4)

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Compound of Interest

Compound Name: 2-Hydroxyquinoline

Cat. No.: B072897

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Hydroxyquinoline**, a versatile heterocyclic compound with significant applications in medicinal chemistry and biomedical research. The document details its chemical identity, physicochemical properties, and critical safety information. Furthermore, it presents a detailed experimental protocol for its synthesis and analytical determination. The guide also explores the biological activities of **2-Hydroxyquinoline**, with a particular focus on its role as an inhibitor of key enzymes, and visualizes a relevant biological pathway to illustrate its mechanism of action. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

2-Hydroxyquinoline, also known as 2-quinolinol or carbostyrl, is an aromatic heterocyclic organic compound. It exists in tautomeric equilibrium with its keto form, 2(1H)-quinolinone. The primary Chemical Abstracts Service (CAS) number for this compound is 59-31-4.^{[1][2]} Another CAS number, 1321-40-0, is also associated with this substance.

The key physicochemical properties of **2-Hydroxyquinoline** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	59-31-4	[1][2]
Molecular Formula	C ₉ H ₇ NO	[1]
Molecular Weight	145.16 g/mol	[1][3]
Appearance	White to light purple or purple-brownish powder/crystals	[2]
Melting Point	198-200 °C	[4]
Boiling Point	237 °C / 346.7 °C at 760 mmHg	[2][4][5]
Density	1.093 - 1.188 g/cm ³	[4][5][6]
pKa (Strongest Acidic)	~9.9 / 13.95	[7][8]
Water Solubility	Slightly soluble (1 g/950 mL)	
Solubility in Organic Solvents	Soluble in alcohol, diethyl ether, and dilute HCl	
InChI Key	LISFMEBWQUVKPJ-UHFFFAOYSA-N	
SMILES	Oc1ccc2ccccc2n1	

Safety Data Sheet (SDS) Summary

A comprehensive understanding of the safety and handling precautions for **2-Hydroxyquinoline** is crucial for laboratory personnel. The following table summarizes the key hazard information and handling recommendations.

SDS Section	Information
Hazard Identification	Signal Word: Danger.[9] Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[9]
First-Aid Measures	In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] In case of skin contact: Wash with plenty of soap and water.[9] If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Call a POISON CENTER or doctor if you feel unwell.
Handling and Storage	Handling: Wear protective gloves/protective clothing/eye protection/face protection.[9] Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Storage: Store in a well-ventilated place. Keep container tightly closed.
Personal Protective Equipment	Eye/Face Protection: Safety glasses with side-shields. Skin Protection: Handle with gloves. Respiratory Protection: Use a NIOSH-approved respirator if exposure limits are exceeded or irritation is experienced.

Experimental Protocols

Synthesis of 2-Hydroxyquinoline

A common method for the synthesis of **2-hydroxyquinoline** derivatives is the Conrad-Limpach reaction. A detailed procedure for a related compound, 2-methyl-4-hydroxyquinoline, is provided here as an illustrative example of the general approach.[10]

Procedure:

- In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of Dowtherm.
- Heat the Dowtherm to reflux with stirring.
- Rapidly add 65 g (0.32 mole) of ethyl β -anilincrotonate through the dropping funnel.
- Continue stirring and refluxing for an additional 10–15 minutes after the addition is complete. Ethanol will be formed and can be allowed to escape or be collected.
- Allow the reaction mixture to cool to room temperature, which will cause a yellow solid to separate.
- Add approximately 200 mL of petroleum ether (b.p. 60–70 °C) to the mixture.
- Collect the solid product by filtration using a Büchner funnel and wash it with 100 mL of petroleum ether.
- After air-drying, treat the crude product with 10 g of activated carbon (Darco or Norit) in 1 L of boiling water.
- Filter the hot solution and allow it to cool.
- White, needle-like crystals of 2-methyl-4-hydroxyquinoline will form and can be collected by filtration. The expected yield is 43–46 g (85–90%).^[10]

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the analysis of **2-Hydroxyquinoline**.

Chromatographic Conditions:

- Column: A reversed-phase C18 column is typically suitable.^[11]
- Mobile Phase: A mixture of acetonitrile and water or a buffer solution is commonly used. For example, a gradient of acetonitrile in a phosphate buffer (pH 5.2) can be effective.^[12]

- Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
- Detection: UV detection is appropriate for **2-Hydroxyquinoline** due to its aromatic structure. The chromatograms can be extracted at wavelengths such as 233 nm or 264 nm.[12]
- Injection Volume: 20 µL.
- Column Temperature: 30 °C.[12]

Sample Preparation:

- Prepare a stock solution of **2-Hydroxyquinoline** in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution to known concentrations.
- For unknown samples, dissolve a precisely weighed amount in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation of **2-Hydroxyquinoline**.

Sample Preparation:

- Dissolve approximately 5-10 mg of the **2-Hydroxyquinoline** sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
- Transfer the solution to an NMR tube.

Data Acquisition:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Solvent: The choice of solvent can affect the chemical shifts. Common solvents and their residual peaks should be noted.[13][14]

- Reference: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Typical ^1H NMR Data: The spectrum will show characteristic signals for the aromatic protons on the quinoline ring system and a signal for the hydroxyl proton, which may be broad and its chemical shift can be concentration and solvent-dependent. The chemical shifts of the ring protons are influenced by the solvent used.[\[15\]](#)

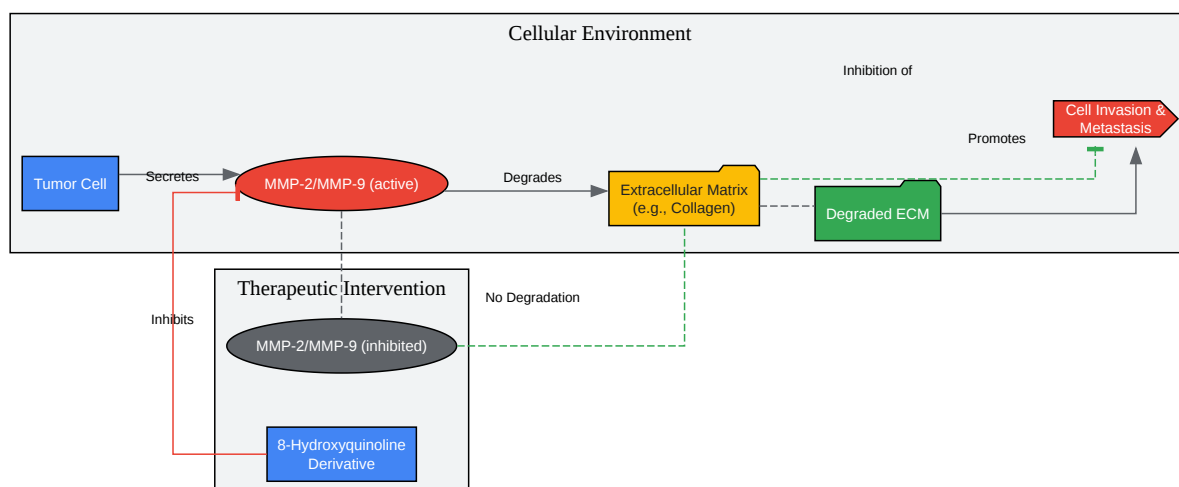
Biological Activity and Signaling Pathways

2-Hydroxyquinoline and its derivatives have been reported to exhibit a range of biological activities, including potential applications in the development of anticancer and antidiabetic agents.

Inhibition of Matrix Metalloproteinases (MMPs)

Certain derivatives of 8-hydroxyquinoline have been investigated as inhibitors of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[\[16\]](#) MMPs are a family of enzymes involved in the degradation of the extracellular matrix, and their dysregulation is implicated in cancer invasion and metastasis. The inhibition of these enzymes by hydroxyquinoline derivatives suggests a potential therapeutic strategy for cancer.

The general mechanism involves the binding of the inhibitor to the active site of the MMP, preventing it from cleaving its natural substrates. This can lead to a reduction in tumor cell invasion and metastasis.

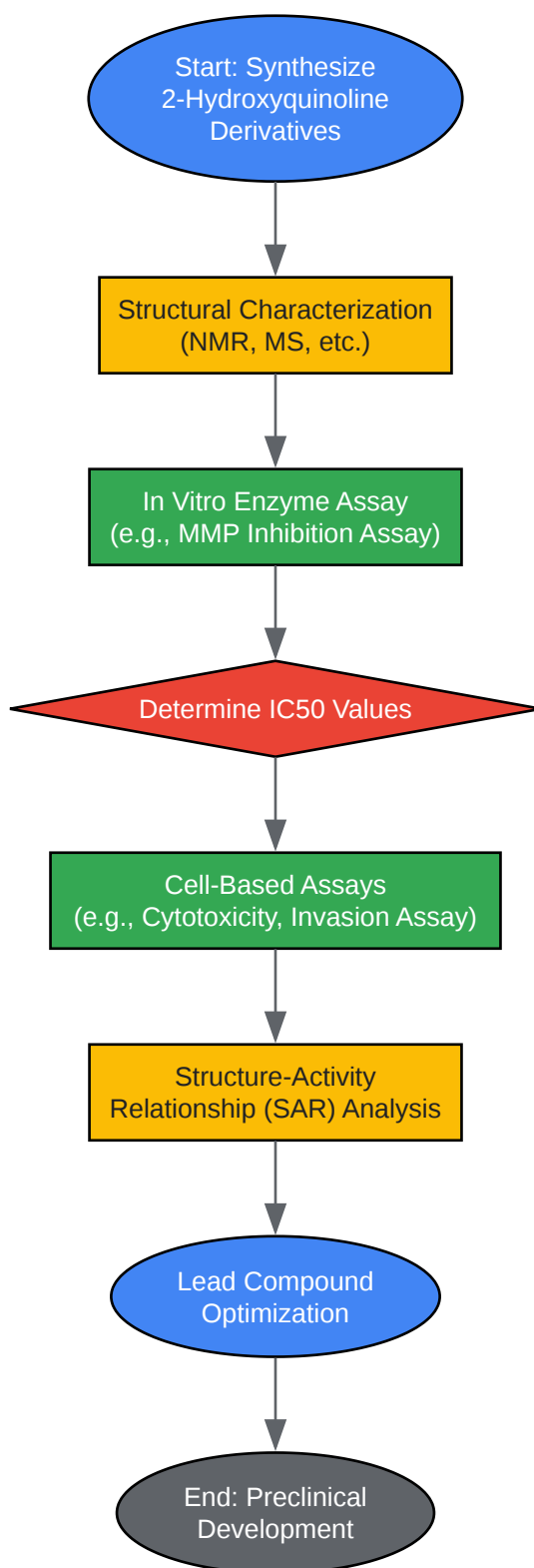


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Caption: Inhibition of Matrix Metalloproteinase (MMP) by 8-Hydroxyquinoline Derivatives.

Experimental Workflow for Assessing Biological Activity

The following workflow outlines a general procedure for evaluating the biological activity of **2-Hydroxyquinoline** derivatives, such as their MMP inhibitory potential.



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Caption: General experimental workflow for the evaluation of **2-Hydroxyquinoline** derivatives.

Conclusion

2-Hydroxyquinoline (CAS No. 59-31-4) is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. Its versatile scaffold allows for the synthesis of a wide array of derivatives with diverse biological activities. This guide has provided a detailed overview of its chemical and physical properties, safety information, and experimental protocols for its synthesis and analysis. The exploration of its biological activities, including its potential as an enzyme inhibitor, highlights its promise as a lead compound for the development of novel therapeutics. The provided visualizations of a relevant biological pathway and an experimental workflow serve to further elucidate its mechanism of action and guide future research endeavors. It is anticipated that this comprehensive technical guide will be a valuable resource for researchers and professionals working with this important molecule.

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